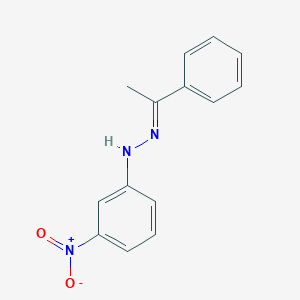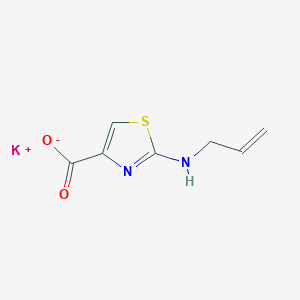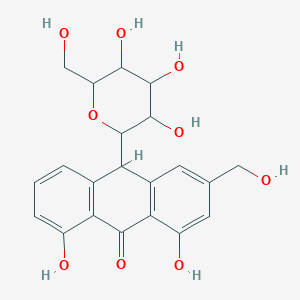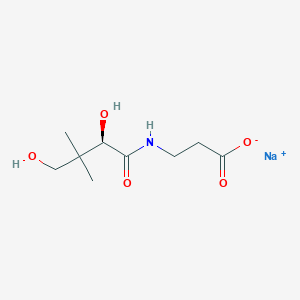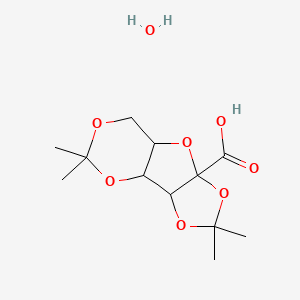
Thymol blue
説明
Thymol Blue is a pH indicator with visual transition intervals of pH 1.2 (red) to pH 2.8 (yellow), and pH 8.0 (yellow) to pH 9.2 (blue) . It is a brownish-green or reddish-brown crystalline powder .
Molecular Structure Analysis
The pH-dependent structure of this compound in solution has been determined by quantum chemistry with the aid of multivariate analysis of electronic absorption spectra . The structure varies from the neutral biprotonated form with an open-sulton ring showing red to the monovalent anion of the pure quinoid form showing yellow and then to the quinoid-phenolate form showing blue on raising the pH for a solution .Chemical Reactions Analysis
This compound undergoes color changes from red to yellow in an acid solution (pKa ≈ 1.6) and from yellow to blue in an alkaline solution (pKa ≈ 8.9) . The color change is related to the molecular structure, especially to the conjugated system in the molecule .Physical And Chemical Properties Analysis
This compound is a brownish-green crystal powder . It is insoluble in water but soluble in alcohol and dilute alkali solutions . It has a molecular weight of 466.589 g/mol . It transitions from red to yellow at pH 1.2–2.8 and from yellow to blue at pH 8.0–9.6 .科学的研究の応用
1. Pharmacological Properties and Therapeutic Potential
Thymol, a key constituent in Thymol Blue, exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, analgesic, and antibacterial activities. It shows potential in treating cardiovascular, neurological, rheumatological, gastrointestinal, metabolic, and malignant diseases (Meeran et al., 2017).
2. Modulation of Plant Physiology
Thymol plays a role in modulating plant physiology, particularly in conferring tolerance to heavy metal stress, as demonstrated in tobacco seedlings exposed to cadmium (Ye et al., 2016).
3. Impact on Essential Oil Composition
The content of thymol in essential oils, such as those from Lippia graveolens, varies with the spectral quality of light, affecting the oil's biological activity (Bueno-Durán et al., 2014).
4. Hydrogen Ion Concentration Measurement
This compound has been used to determine the hydrogen ion concentration in marine organisms, indicating its utility in biological and environmental studies (Atkins, 1922).
5. Antibacterial and Antifungal Properties
Thymol exhibits significant antibacterial and antifungal properties, making it useful in various applications ranging from food preservation to medical treatments (Marchese et al., 2016).
6. Potential in Cancer Therapy
Studies suggest thymol may have therapeutic potential in treating cancer, as shown by its effects on human gastric adenocarcinoma cells in vitro (Günes-Bayir et al., 2019).
7. Clinical Chemistry Applications
This compound has been utilized in clinical chemistry, for instance, in measuring serum alkaline phosphatase activity (Elser, 1976).
8. Fungicidal Activity
Thymol demonstrates potent fungicidal activity against various phytopathogens, such as Fusarium graminearum, by inducing cell membrane damage and disrupting ergosterol biosynthesis (Gao et al., 2016).
9. Practical Applications
Thymol's versatility extends to practical applications in fields like medical, dentistry, veterinary, food, and agrochemicals due to its antimicrobial, antioxidant, and anti-inflammatory activities (Escobar et al., 2020).
10. Chromatography and pH Measurement
This compound serves as a dye in chromatography for the separation and detection of analyte cations, and also as a pH indicator for in-situ measurements of surface seawater pH (Walker, 1992; Zhang & Byrne, 1996).
作用機序
Target of Action
Thymol blue, also known as thymolsulfonephthalein, is primarily used as a pH indicator . Its primary targets are therefore the hydronium ions (H3O+) present in a solution, which determine the solution’s pH level .
Mode of Action
This compound operates by undergoing a color change in response to the concentration of hydronium ions in the solution . It transitions from red to yellow at a pH of 1.2–2.8 and from yellow to blue at a pH of 8.0–9.6 . This color change is a result of the structural changes that this compound undergoes in response to changes in pH .
Biochemical Pathways
It’s worth noting that the color changes it undergoes can be used to track changes in biochemical pathways that alter the ph of a solution .
Pharmacokinetics
It is known to be insoluble in water but soluble in alcohol and dilute alkali solutions . This suggests that its bioavailability would be influenced by factors such as the solvent used and the pH of the environment.
Result of Action
The primary result of this compound’s action is a visible color change that indicates the pH of the solution it is in . This allows it to be used in a variety of applications, from laboratory experiments to industrial processes, where monitoring pH is important.
Action Environment
The action of this compound is heavily influenced by environmental factors, particularly the pH of the solution it is in . Its effectiveness as a pH indicator can also be influenced by temperature and the presence of other ions in the solution . It is also worth noting that this compound may cause irritation and is considered harmful if swallowed .
Safety and Hazards
Thymol Blue may cause irritation . Its toxicological properties have not been fully investigated . It is harmful if swallowed . Repeated or excessive exposure may result in respiratory irritation, cough, headache, dermatitis, conjunctivitis, with possible liver and kidney damage, weight loss, neurological disorders (tremors, amnesia, myocardial and circulatory failure) .
特性
IUPAC Name |
4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5S/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6/h7-16,28-29H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZSXZWFJHEZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62625-21-2 (mono-hydrochloride salt) | |
| Record name | Thymol blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5058800 | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-green crystals available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO] | |
| Record name | Thymol blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1982 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
76-61-9 | |
| Record name | Thymol blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymol blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymol blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thymol blue | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYMOL BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YB4804L4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





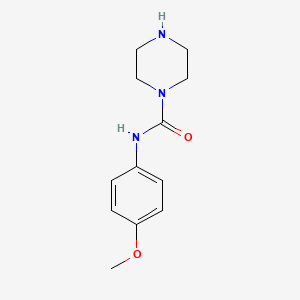
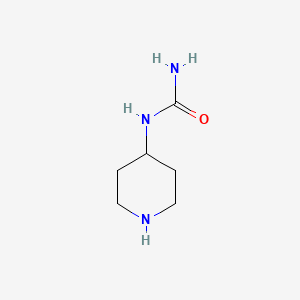
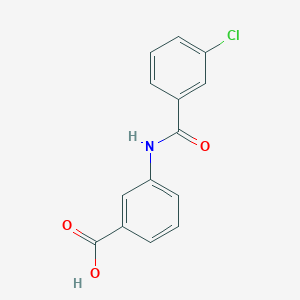
![4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide](/img/structure/B7806776.png)
